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Compound of Interest

Acetyl-ACTH (3-24) (human,
Compound Name: _
bovine, rat)

Cat. No.: B1495793

Product: Acetyl-ACTH (3-24) (human, bovine, rat)
Target: Melanocortin 1 Receptor (MC1R)

Introduction: Acetyl-ACTH (3-24) is a synthetic fragment of the adrenocorticotropic hormone
(ACTH).[1][2][3] It is derived from the pro-opiomelanocortin (POMC) peptide, which is a
precursor to several biologically active substances, including ACTH and melanocyte-stimulating
hormones (MSH).[1][4] Acetyl-ACTH (3-24) functions as an agonist for the Melanocortin 1
Receptor (MC1R), a G-protein coupled receptor primarily involved in regulating skin
pigmentation and inflammation.[1][4] Upon binding to MC1R, it activates the Gs signaling
pathway, leading to an increase in intracellular cyclic AMP (cAMP) levels.[5][6] These
application notes provide protocols for characterizing the activity of Acetyl-ACTH (3-24) in cell-
based assays.

Signaling Pathway

The primary signaling pathway initiated by Acetyl-ACTH (3-24) upon binding to the MC1R is the
activation of adenylyl cyclase and the subsequent production of CAMP.
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Quantitative Data

The following tables present illustrative data for melanocortin receptor agonists. Specific
guantitative data for Acetyl-ACTH (3-24) is not widely available in published literature;
therefore, data from related ACTH fragments are provided for context. Researchers should
determine the specific activity of their batch of Acetyl-ACTH (3-24) experimentally.

Table 1: Representative Binding Affinity (Ki) of ACTH Analogs for Melanocortin Receptors

Compound MCIRKi(nM) MC3RKi(nM) MC4RKi(nM)  MC5R Ki (nM)
ACTH (1-24) 0.94 >1000 >1000 >1000

ACTH (1-39) 0.84 >1000 >1000 >1000

a-MSH 0.2-1.0 10 - 100 5-50 10 - 100

Data compiled from studies on various melanocortin receptor ligands for illustrative purposes.
Actual values may vary based on experimental conditions.

Table 2: Representative Functional Potency (EC50) of ACTH Analogs

Assay Cell Line Compound EC50 (nM)
) HelLa (mouse ACTH-
cAMP Production R) ACTH (1-24) 0.0075

HelLa (mouse ACTH-

cAMP Production R) ACTH (1-39) 0.057
Steroidogenesis H295R ACTH (1-24) ~1.0
Melanogenesis B16 Melanoma a-MSH ~0.1-1.0

EC50 values are highly dependent on the cell line, receptor expression levels, and assay
conditions.[7] This data is for representative purposes.

Experimental Protocols
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Protocol 1: cAMP Production Assay

This assay measures the ability of Acetyl-ACTH (3-24) to stimulate the production of
intracellular cAMP in cells expressing MC1R.
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Materials:

HEK293 cells stably expressing human MC1R (or other suitable cell line like CHO-K1)

o« DMEM/F-12 medium with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic
(e.g., G418)

o Acetyl-ACTH (3-24)

o 3-isobutyl-1-methylxanthine (IBMX)

e Phosphate-Buffered Saline (PBS)

e CAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen™)
o 96-well cell culture plates

o Multichannel pipette and plate reader

Procedure:

¢ Cell Seeding: Seed MC1R-expressing cells into a 96-well plate at a density of 10,000-20,000
cells per well. Incubate overnight at 37°C with 5% CO2.[8]

» Reagent Preparation: Prepare a stock solution of Acetyl-ACTH (3-24) in an appropriate
solvent (e.g., sterile water or DMSO). Create a serial dilution series in assay buffer. Prepare
IBMX solution (a phosphodiesterase inhibitor to prevent cCAMP degradation) at a working
concentration of 0.5 mM in assay buffer.

o Assay: a. Gently aspirate the growth medium from the wells. b. Wash the cells once with 100
uL of pre-warmed PBS or serum-free medium. c. Add 50 pL of the 0.5 mM IBMX solution to
each well and incubate for 15-30 minutes at 37°C.[6] d. Add 50 pL of the Acetyl-ACTH (3-24)
serial dilutions to the respective wells. Include a vehicle control (buffer only) and a positive
control (e.g., a-MSH). e. Incubate for 30 minutes at 37°C.

o Detection: a. Lyse the cells according to the cAMP assay kit manufacturer's instructions. b.
Proceed with the cAMP measurement using the chosen detection technology (e.g., HTRF,
ELISA).[9][10]
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o Data Analysis: a. Generate a standard curve if required by the kit. b. Convert raw data (e.g.,
fluorescence ratio) to CAMP concentrations. c. Plot the CAMP concentration against the
logarithm of the Acetyl-ACTH (3-24) concentration. d. Use a non-linear regression (sigmoidal

dose-response) to calculate the EC50 value.

Protocol 2: Melanogenesis Assay

This assay assesses the ability of Acetyl-ACTH (3-24) to stimulate melanin production in
melanoma cells, a key physiological response mediated by MC1R.
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Materials:

B16-F10 murine melanoma cells

o DMEM with 10% FBS and 1% Penicillin-Streptomycin

e Acetyl-ACTH (3-24)

e PBS

e Trypsin-EDTA

e 1N Sodium Hydroxide (NaOH)

o 6-well plates

e Spectrophotometer (plate reader)

» Protein assay reagent (e.g., BCA or Bradford)

Procedure:

o Cell Seeding: Seed B16-F10 cells in a 6-well plate at a density of 2 x 10° cells per well and
allow them to adhere for 24 hours.[11][12]

o Treatment: Replace the medium with fresh medium containing various concentrations of
Acetyl-ACTH (3-24). Include a vehicle control and a positive control (e.g., 100 nM a-MSH).
[12]

e Incubation: Incubate the cells for 72 hours.[12][13]

e Harvesting: a. Wash the cells twice with PBS. b. Harvest the cells using Trypsin-EDTA and
transfer them to a microcentrifuge tube. c. Centrifuge to obtain a cell pellet. The pellet will
appear dark if melanin production has been stimulated.

e Melanin Measurement: a. Discard the supernatant. b. Dissolve the cell pellet in 200 uL of 1N
NaOH by incubating at 80°C for 1 hour.[11] c. Transfer the lysate to a 96-well plate. d.
Measure the absorbance of the supernatant at 405 nm using a microplate reader.[11]
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» Normalization: a. In parallel wells treated under the same conditions, lyse the cells and
determine the total protein concentration using a BCA or Bradford assay. b. Normalize the
melanin content (absorbance at 405 nm) to the total protein concentration to account for

differences in cell number.

o Data Analysis: Plot the normalized melanin content against the concentration of Acetyl-ACTH
(3-24) to determine the dose-response relationship.

Protocol 3: Steroidogenesis Assay

This assay is used to determine if Acetyl-ACTH (3-24) has any effect on steroid hormone
production. While MC1R is not the primary receptor for stimulating steroidogenesis (which is
MC2R), this assay can be used to confirm the selectivity of the peptide. The H295R human
adrenocortical carcinoma cell line is the standard model as it expresses all the key enzymes for

steroidogenesis.[14][15]
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Materials:

H295R cells (ATCC® CRL-2128™)

DMEM/F12 medium supplemented with cosmic calf serum and other required supplements
Acetyl-ACTH (3-24)

Positive control (e.g., Forskolin) and Negative control (e.g., Prochloraz)

24-well cell culture plates

Hormone measurement kits (e.g., Cortisol ELISA, Testosterone ELISA) or access to LC-
MS/MS

Cell viability assay kit (e.g., MTT, Neutral Red, or LDH)

Procedure:

Cell Seeding: Seed H295R cells in a 24-well plate at an appropriate density to reach 80-90%
confluency at the end of the experiment. Allow cells to acclimate for 24 hours.[14]

Treatment: a. After 24 hours, remove the seeding medium. b. Add fresh medium containing
serial dilutions of Acetyl-ACTH (3-24). Each concentration should be tested in at least
triplicate.[16] c. Include a solvent control, a known inducer (e.g., 10 uM Forskolin), and a
known inhibitor (e.g., 1 uM Prochloraz) as controls.

Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.[16]

Sample Collection: a. At the end of the incubation, collect the culture medium from each well.
b. Store the medium at -80°C until hormone analysis.

Cell Viability: Immediately after collecting the medium, assess cell viability in each well using
a standard method like the MTT or LDH assay to ensure that observed effects are not due to
cytotoxicity.[14]

Hormone Measurement: a. Thaw the collected medium samples. b. Measure the
concentration of key steroid hormones, such as cortisol, testosterone, and 173-estradiol,
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using ELISA kits or LC-MS/MS.[15]

o Data Analysis: a. Calculate the mean hormone concentration for each treatment group. b.
Express the results as a fold change relative to the solvent control. c. Compare the effects of
Acetyl-ACTH (3-24) to the positive and negative controls to determine if it has any significant
inhibitory or stimulatory effect on steroidogenesis.
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 To cite this document: BenchChem. [Application Notes for Acetyl-ACTH (3-24) in Cell Culture
Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1495793#cell-culture-assays-using-acetyl-acth-3-24]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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